9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been evaluated for its antitumor activity, particularly against prostate cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
4,6,7-trisubstituted quinazoline derivatives: These compounds have shown significant antitumor activity and are structurally related to the compound .
Quinoxaline and phthalazine derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities. The uniqueness of 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N5O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
9-(2,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H21N5O3/c1-18(2)8-12-15(13(24)9-18)16(23-17(19-12)20-21-22-23)11-7-10(25-3)5-6-14(11)26-4/h5-7,16H,8-9H2,1-4H3,(H,19,20,22) |
InChI Key |
NAKBBGCAAFXSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NN=N3)N2)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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